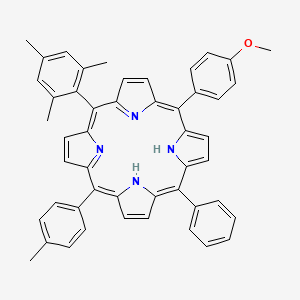
5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenyl-20-(2,4,6-trimethylphenyl)porphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenyl-20-(2,4,6-trimethylphenyl)porphyrin is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular compound is characterized by its complex structure, which includes multiple phenyl groups with various substituents.
Vorbereitungsmethoden
The synthesis of 5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenyl-20-(2,4,6-trimethylphenyl)porphyrin typically involves the condensation of pyrrole with substituted benzaldehydes under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form porphyrin oxides.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenyl-20-(2,4,6-trimethylphenyl)porphyrin has several scientific research applications:
Chemistry: It is used as a model compound for studying the properties of
Eigenschaften
CAS-Nummer |
874948-49-9 |
|---|---|
Molekularformel |
C49H40N4O |
Molekulargewicht |
700.9 g/mol |
IUPAC-Name |
10-(4-methoxyphenyl)-20-(4-methylphenyl)-5-phenyl-15-(2,4,6-trimethylphenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C49H40N4O/c1-29-11-13-34(14-12-29)47-39-21-19-37(50-39)46(33-9-7-6-8-10-33)38-20-22-40(51-38)48(35-15-17-36(54-5)18-16-35)42-24-26-44(53-42)49(43-25-23-41(47)52-43)45-31(3)27-30(2)28-32(45)4/h6-28,50-51H,1-5H3 |
InChI-Schlüssel |
KTVNMPOGOIAQGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=CC=C(C=C8)OC)C9=CC=CC=C9)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


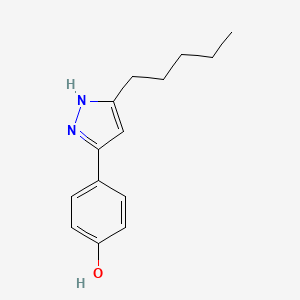
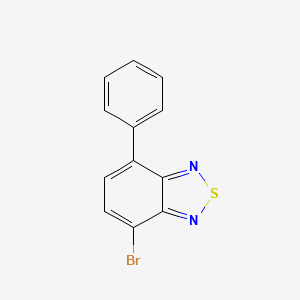

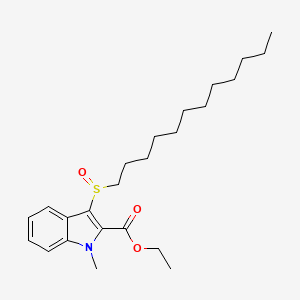
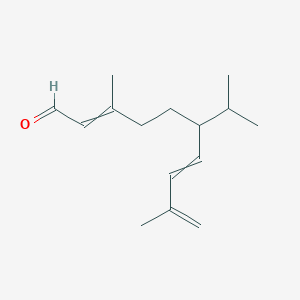
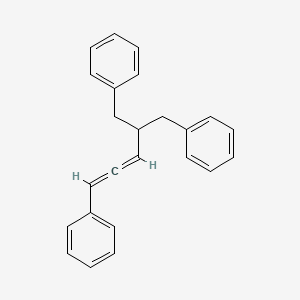
![(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid](/img/structure/B14203077.png)
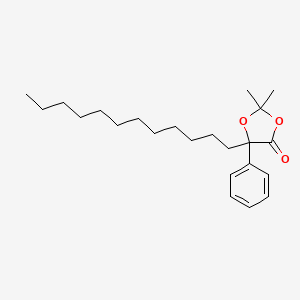

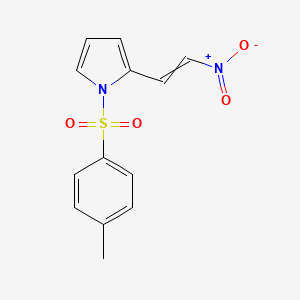
![1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl-](/img/structure/B14203102.png)
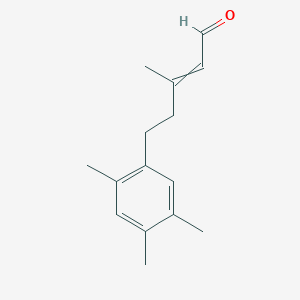

![3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14203127.png)
